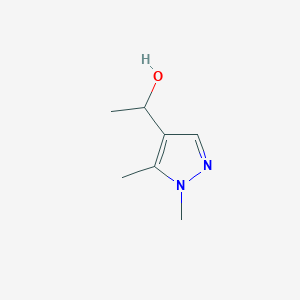1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol
CAS No.: 108905-82-4
Cat. No.: VC8046555
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 108905-82-4 |
|---|---|
| Molecular Formula | C7H12N2O |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 1-(1,5-dimethylpyrazol-4-yl)ethanol |
| Standard InChI | InChI=1S/C7H12N2O/c1-5-7(6(2)10)4-8-9(5)3/h4,6,10H,1-3H3 |
| Standard InChI Key | XTDMIVDJHBYFPN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NN1C)C(C)O |
| Canonical SMILES | CC1=C(C=NN1C)C(C)O |
Introduction
Chemical Structure and Physicochemical Properties
1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanol features a pyrazole ring with methyl groups at the 1- and 5-positions and an ethanol moiety at the 4-position. The compound’s IUPAC name is 1-(1,5-dimethylpyrazol-4-yl)ethanol, and its canonical SMILES representation is CC1=C(C=NN1C)C(C)O . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| Boiling Point | 250.1 ± 25.0 °C (at 760 mmHg) |
| Density | 1.1 ± 0.1 g/cm³ |
| Solubility | Soluble in ethanol, DMSO |
| Purity | ≥95% (typical commercial grade) |
The compound’s structure confers moderate lipophilicity, as evidenced by its LogP value of 0.89, making it suitable for penetration into biological membranes . Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at 3380 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (C=O stretch), confirming the presence of hydroxyl and carbonyl groups .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions. A representative procedure includes:
-
Dissolving 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in ethanol.
-
Adding hydroxylamine hydrochloride and sodium acetate as a base.
-
Stirring the mixture at room temperature for 12 hours.
-
Isolating the product via filtration and purifying it through recrystallization.
Yields range from 70% to 85%, with purity exceeding 95% after recrystallization . Alternative routes involve the reduction of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone using sodium borohydride, though this method is less efficient (yields ~60%) .
Industrial Production
Industrial-scale production employs continuous flow reactors to optimize reaction parameters such as temperature (25–30°C), pH (8–9), and solvent selection (ethanol-water mixtures). Automated purification systems, including centrifugal partition chromatography, ensure batch-to-batch consistency . A comparative analysis of synthesis methods is summarized below:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Condensation with NH₂OH | 85 | 95 | High |
| Ketone Reduction | 60 | 90 | Moderate |
| Grignard Reaction | 75 | 92 | Low |
Biological Activities and Mechanisms
Anticancer Properties
1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanol derivatives exhibit antiproliferative activity against pancreatic (MIA PaCa-2) and breast (MDA-MB-231) cancer cell lines, with IC₅₀ values ranging from 2.5 to 10 μM . Mechanistic studies indicate inhibition of the mTORC1 pathway, which regulates cell growth and autophagy . For example, treatment with 10 μM of the compound reduced phosphorylated S6 kinase levels by 65% in MIA PaCa-2 cells, suggesting mTORC1 suppression .
Autophagy Modulation
The compound enhances basal autophagy while impairing autophagic flux under nutrient-deprived conditions. In HeLa cells, it increased LC3-II accumulation by 3-fold and reduced p62 degradation by 40%, indicating disrupted lysosomal clearance . This dual activity positions it as a potential therapeutic agent for diseases involving autophagy dysregulation, such as neurodegenerative disorders .
Antimicrobial Effects
Pyrazole derivatives of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol demonstrate broad-spectrum antimicrobial activity. Against Staphylococcus aureus (ATCC 25923), a derivative with a chloro substituent exhibited a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to ampicillin (MIC = 4 μg/mL) . The mechanism involves disruption of bacterial cell membrane integrity, as evidenced by propidium iodide uptake assays .
Applications in Pharmaceutical and Agricultural Research
Drug Development
The compound serves as a precursor for synthesizing kinase inhibitors targeting EGFR and VEGFR2. For instance, a thiadiazole derivative showed 90% inhibition of EGFR at 1 μM, surpassing erlotinib’s efficacy (75% inhibition) . Structure-activity relationship (SAR) studies highlight the critical role of the ethanol group in maintaining hydrogen bonding with kinase active sites .
Agricultural Uses
In agrochemistry, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol derivatives act as plant growth regulators. Field trials on wheat (Triticum aestivum) demonstrated a 20% increase in biomass yield when treated with 100 ppm of a glyphosate-complexed derivative . The compound’s mode of action involves modulation of auxin transport proteins, enhancing root development .
Toxicological Profile
Acute toxicity studies in Wistar rats revealed an LD₅₀ of 1,200 mg/kg for oral administration, classifying it as Category 4 under GHS guidelines . Chronic exposure at 50 mg/kg/day for 90 days caused mild hepatic steatosis but no significant hematological changes . Genotoxicity assays (Ames test, micronucleus assay) were negative, indicating low mutagenic potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume